molecular formula C8H15NO3 B2493256 (2R)-2-acetamido-3,3-dimethylbutanoic acid CAS No. 3120-64-7

(2R)-2-acetamido-3,3-dimethylbutanoic acid

Cat. No.: B2493256
CAS No.: 3120-64-7
M. Wt: 173.212
InChI Key: WPPXAQGLXQAVTE-LURJTMIESA-N
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Description

(2R)-2-Acetamido-3,3-dimethylbutanoic acid is an organic compound with a chiral center, making it optically active It is a derivative of butanoic acid, featuring an acetamido group and two methyl groups on the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-acetamido-3,3-dimethylbutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate butanoic acid derivative.

    Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or resolution agents to ensure the desired (2R) configuration.

Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-Acetamido-3,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-acetamido-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The chiral center plays a crucial role in determining the compound’s stereospecific interactions and biological effects.

Comparison with Similar Compounds

    (2R)-2-Amino-3-hydroxypropanoic acid: Similar in structure but with a hydroxyl group instead of an acetamido group.

    (2R)-2-Acetamido-3-hydroxybutanoic acid: Similar but with a hydroxyl group on the third carbon.

    (2R)-2-Acetamido-3-methylbutanoic acid: Similar but with only one methyl group on the third carbon.

Uniqueness: (2R)-2-Acetamido-3,3-dimethylbutanoic acid is unique due to the presence of two methyl groups on the third carbon, which can influence its steric and electronic properties, making it distinct in terms of reactivity and biological activity.

Properties

IUPAC Name

(2R)-2-acetamido-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPXAQGLXQAVTE-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3120-64-7
Record name (2R)-2-acetamido-3,3-dimethylbutanoic acid
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